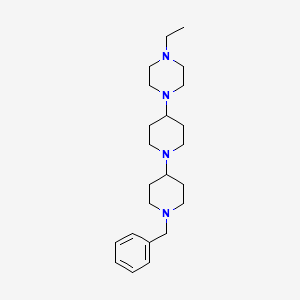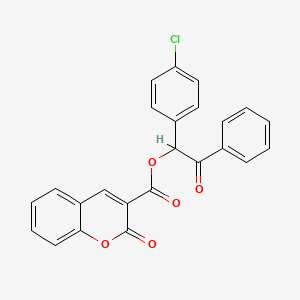![molecular formula C25H19N3OS2 B10883083 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883083.png)
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a combination of pyrimidine and phenothiazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving an aldehyde, a ketone, and an amine under acidic or basic conditions.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Phenothiazine Attachment: The final step involves coupling the pyrimidine-thioether intermediate with phenothiazine through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenothiazine ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to the bioactivity of both pyrimidine and phenothiazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Materials Science: Its unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone involves interaction with biological targets such as enzymes and receptors. The pyrimidine moiety can inhibit enzymes involved in DNA synthesis, while the phenothiazine ring can interact with neurotransmitter receptors, potentially leading to antipsychotic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylpyrimidine: A simpler pyrimidine derivative with fewer functional groups.
Phenothiazine: The parent compound of the phenothiazine moiety.
4-methyl-6-phenylpyrimidin-2-amine: A related pyrimidine derivative with an amine group instead of a sulfanyl group.
Uniqueness
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is unique due to its combination of pyrimidine and phenothiazine structures, which confer a range of biological activities and potential applications in various fields. Its ability to undergo diverse chemical reactions further enhances its versatility in research and industrial applications.
Eigenschaften
Molekularformel |
C25H19N3OS2 |
|---|---|
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C25H19N3OS2/c1-17-15-19(18-9-3-2-4-10-18)27-25(26-17)30-16-24(29)28-20-11-5-7-13-22(20)31-23-14-8-6-12-21(23)28/h2-15H,16H2,1H3 |
InChI-Schlüssel |
NVMDPAXNVMESQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883001.png)
![(E)-16-(3-bromobenzylidene)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883006.png)
![N'-(2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10883009.png)
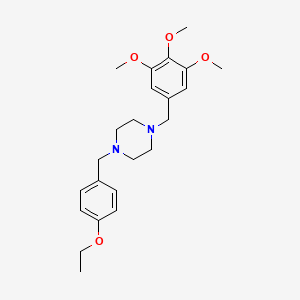
![(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10883021.png)
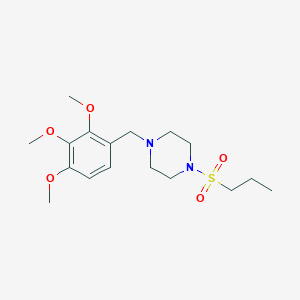

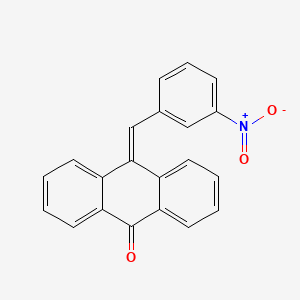
![Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883041.png)

![4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883069.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10883075.png)
